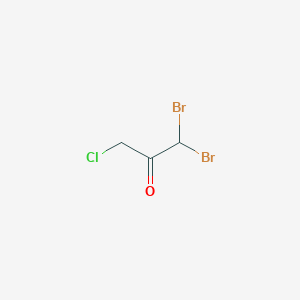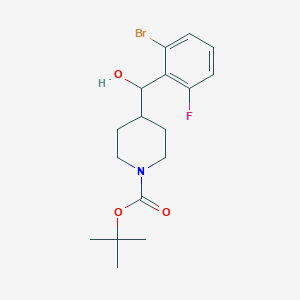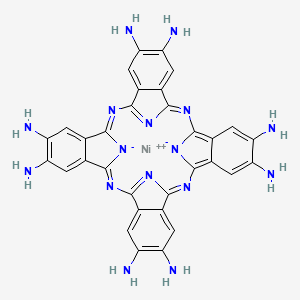
1,4-Dibromo-2,5-bis(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Dibromo-2,5-bis(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)benzene is an organic compound with the molecular formula C20H32Br2O8. This compound is characterized by its two bromine atoms attached to a benzene ring, which is further substituted with four ethoxy groups containing methoxyethoxy chains. It is a versatile compound used in various scientific research and industrial applications due to its unique chemical structure and properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dibromo-2,5-bis(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)benzene typically involves a multi-step reaction process. One common method starts with the bromination of 1,4-dimethoxybenzene to form 1,4-dibromo-2,5-dimethoxybenzene. This intermediate is then subjected to etherification reactions with 2-(2-(2-methoxyethoxy)ethoxy)ethanol under basic conditions to yield the final product. The reaction conditions often involve the use of a strong base such as sodium hydride or potassium tert-butoxide and an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and advanced purification techniques such as column chromatography and recrystallization ensures the production of high-quality this compound.
Analyse Chemischer Reaktionen
Types of Reactions
1,4-Dibromo-2,5-bis(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methoxyethoxy chains can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The bromine atoms can be reduced to hydrogen atoms using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), bases (e.g., sodium hydroxide), solvents (e.g., ethanol, DMF).
Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., acetone, water).
Reduction: Reducing agents (e.g., LiAlH4, sodium borohydride), solvents (e.g., THF, ether).
Major Products
Substitution: Formation of substituted benzene derivatives.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of 1,4-bis(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)benzene.
Wissenschaftliche Forschungsanwendungen
1,4-Dibromo-2,5-bis(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)benzene is used in various scientific research fields:
Chemistry: As a building block for synthesizing complex organic molecules and polymers.
Biology: In the study of molecular interactions and as a probe in biochemical assays.
Medicine: Potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Used in the production of advanced materials, including liquid crystals and organic semiconductors.
Wirkmechanismus
The mechanism of action of 1,4-Dibromo-2,5-bis(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)benzene involves its ability to undergo substitution reactions, allowing it to interact with various molecular targets. The bromine atoms serve as reactive sites for nucleophilic attack, facilitating the formation of new chemical bonds. The ethoxy chains provide solubility and flexibility, enhancing its interaction with different molecular environments.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,4-Dibromo-2,5-bis(2-methoxyethoxy)benzene
- 1,4-Dibromo-2,5-bis(trifluoromethyl)benzene
- 1,4-Bis(2-(2-(2-hydroxyethoxy)ethoxy)ethoxy)benzene
Uniqueness
1,4-Dibromo-2,5-bis(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)benzene is unique due to its extended ethoxy chains, which provide enhanced solubility and flexibility compared to similar compounds. This makes it particularly useful in applications requiring high solubility and specific molecular interactions.
Eigenschaften
CAS-Nummer |
187754-76-3 |
|---|---|
Molekularformel |
C20H32Br2O8 |
Molekulargewicht |
560.3 g/mol |
IUPAC-Name |
1,4-dibromo-2,5-bis[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]benzene |
InChI |
InChI=1S/C20H32Br2O8/c1-23-3-5-25-7-9-27-11-13-29-19-15-18(22)20(16-17(19)21)30-14-12-28-10-8-26-6-4-24-2/h15-16H,3-14H2,1-2H3 |
InChI-Schlüssel |
KXRDVQVPFSJHHI-UHFFFAOYSA-N |
Kanonische SMILES |
COCCOCCOCCOC1=CC(=C(C=C1Br)OCCOCCOCCOC)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![5,11-Bis(phenylsulfonyl)dibenzo[a,e]cyclooctene](/img/structure/B11927865.png)
![[(Z)-non-2-enyl] 4-[2-(dimethylamino)ethylsulfanylcarbonyl-(4-oxo-4-pentadecan-8-yloxybutyl)amino]butanoate](/img/structure/B11927867.png)

![Sodium;6-[(2-ethoxynaphthalene-1-carbonyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B11927892.png)
![heptadecan-9-yl 8-[3-hydroxypropyl-(7-nonoxy-7-oxoheptyl)amino]octanoate](/img/structure/B11927896.png)




![3-(didecylamino)-N-[3-[4-[3-[3-(didecylamino)propanoylamino]propyl]piperazin-1-yl]propyl]propanamide](/img/structure/B11927929.png)
